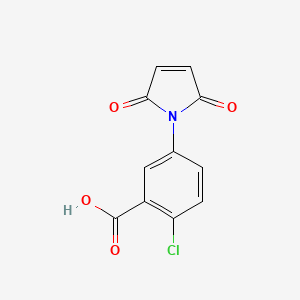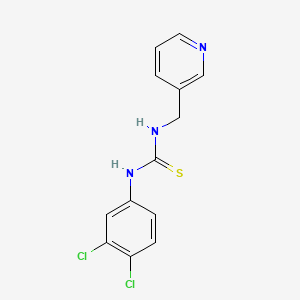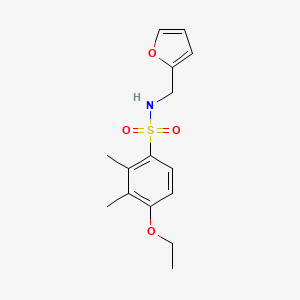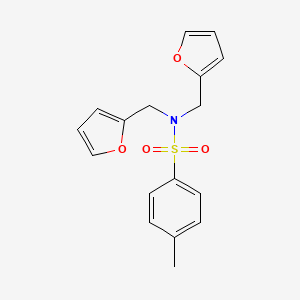
2-chloro-5-maleimidobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-maleimidobenzoic acid is an organic compound with the molecular formula C11H6ClNO4 It is a derivative of maleimide and benzoic acid, characterized by the presence of a chlorine atom at the second position and a maleimide group at the fifth position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-maleimidobenzoic acid typically involves the chlorination of 5-maleimidobenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2-chloro-5-maleimidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes to form cycloadducts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Addition: Dienes in the presence of a catalyst or under thermal conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-5-maleimidobenzoic acid or 2-thio-5-maleimidobenzoic acid.
Addition: Formation of cycloadducts with various dienes.
Oxidation/Reduction: Formation of corresponding oxidized or reduced derivatives.
科学研究应用
2-chloro-5-maleimidobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of functionalized maleimides.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through maleimide-thiol coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-5-maleimidobenzoic acid primarily involves its reactivity with nucleophiles. The maleimide group can form stable covalent bonds with thiol groups in proteins, making it useful for bioconjugation. The chlorine atom can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
相似化合物的比较
Similar Compounds
- 5-chloro-2-maleimidobenzoic acid
- 2-chloro-5-iodobenzoic acid
- 5-chloro-2-ethoxybenzoic acid
Uniqueness
2-chloro-5-maleimidobenzoic acid is unique due to the presence of both a chlorine atom and a maleimide group on the benzoic acid ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOYTAMATWRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-[(2-methoxyacetyl)amino]benzamide](/img/structure/B5860577.png)
![N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B5860586.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)





![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5860638.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)


